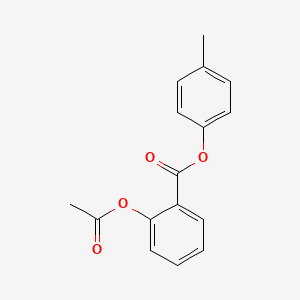

2-(Acetyloxy)benzoic Acid 4-Methylphenyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Acetyloxy)benzoic Acid 4-Methylphenyl Ester is a biochemical compound with the molecular formula C16H14O4 and a molecular weight of 270.28 . It appears as a white solid .

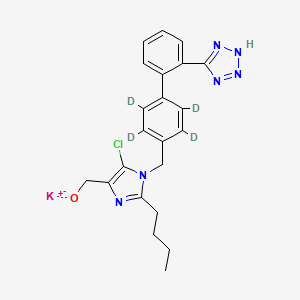

Molecular Structure Analysis

The molecular structure of 2-(Acetyloxy)benzoic Acid 4-Methylphenyl Ester consists of a benzoic acid moiety acetylated at the 2-position and esterified with a 4-methylphenyl group . The exact mass of the molecule is 270.08900 .Physical And Chemical Properties Analysis

2-(Acetyloxy)benzoic Acid 4-Methylphenyl Ester is a white solid . It has a molecular weight of 270.28 and a molecular formula of C16H14O4 . It has 4 hydrogen bond acceptors and no hydrogen bond donors .Aplicaciones Científicas De Investigación

Water-Soluble Nitric-Oxide-Releasing Acetylsalicylic Acid Prodrugs

A series of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid, including 2-(acetyloxy)benzoic acid 4-methylphenyl ester, have been synthesized. These compounds are evaluated as ASA prodrugs, offering potential for clinical applications due to their water solubility, stability in acid solutions, and ability to release acetylsalicylic acid in human serum. These prodrugs demonstrate anti-inflammatory activities similar to ASA and possess lower gastrotoxicity, making them candidates for further investigation in clinical settings (Rolando et al., 2013).

Nitric Oxide Regulation in Immune Cells

The derivative 2-(acetyloxy)benzoic acid 3-(nitrooxymethyl)phenyl ester (NCX-4016) is a NO-releasing aspirin derivative. This compound affects immune cell bioenergetics, demonstrating an ability to inhibit cell respiration and reduce ATP levels in lymphocytes and monocytes. This leads to a reversible inhibition of cell proliferation and cytokine secretion, suggesting a potential immunomodulatory function (Fiorucci et al., 2004).

Synthesis of Novel Amino Acid Ester Derivatives

A study involving the synthesis of novel α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, utilized 2-(acetyloxy)benzoic acid 4-methylphenyl ester. These compounds were characterized for their purity and yield, indicating potential applications in chemical synthesis and pharmaceutical research (El‐Faham et al., 2013).

Antibacterial and Enzyme Inhibition Studies

Hydrazone derivatives bearing 1,3,4-oxadiazole, synthesized from 4-methyl/hydroxy benzoic acids, which include 2-(acetyloxy)benzoic acid 4-methylphenyl ester, were investigated for antibacterial and lipoxygenase enzyme inhibition activities. These studies suggest potential applications in the development of antibacterial agents and enzyme inhibitors (Rasool et al., 2015).

Propiedades

IUPAC Name |

(4-methylphenyl) 2-acetyloxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11-7-9-13(10-8-11)20-16(18)14-5-3-4-6-15(14)19-12(2)17/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCAYJKPOSDRMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746917 |

Source

|

| Record name | 4-Methylphenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetyloxy)benzoic Acid 4-Methylphenyl Ester | |

CAS RN |

52602-10-5 |

Source

|

| Record name | 4-Methylphenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8](/img/structure/B590079.png)

![(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine](/img/structure/B590081.png)

![4-[[2-[[2-Chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate;dimethyl(dioctadecyl)azanium](/img/structure/B590087.png)